molecular formula C22H21N3O2S B11601818 5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-57-2

5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601818
CAS No.: 617694-57-2
M. Wt: 391.5 g/mol
InChI Key: NKSSGVPGYLADCB-CYVLTUHYSA-N
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Description

5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one with 2-(pentyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific structural features, which contribute to its diverse biological activities and potential applications in various fields. Its combination of a thiazolo[3,2-b][1,2,4]triazole core with a pentyloxybenzylidene moiety provides a distinct chemical profile that sets it apart from other similar compounds.

Properties

CAS No.

617694-57-2

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-5-[(2-pentoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O2S/c1-2-3-9-14-27-18-13-8-7-12-17(18)15-19-21(26)25-22(28-19)23-20(24-25)16-10-5-4-6-11-16/h4-8,10-13,15H,2-3,9,14H2,1H3/b19-15-

InChI Key

NKSSGVPGYLADCB-CYVLTUHYSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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